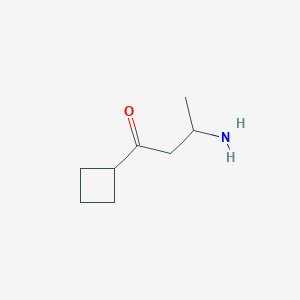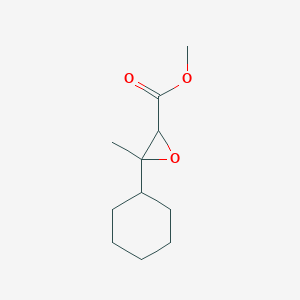
Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the oxirane ring, along with a carboxylate ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclohexylmethyl ketone with a suitable epoxidizing agent, such as a peracid or a halohydrin, under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under mild conditions to open the oxirane ring.
Major Products:
Oxidation: Formation of cyclohexylmethyl ketone or cyclohexylacetic acid.
Reduction: Formation of cyclohexylmethanol.
Substitution: Formation of β-amino alcohols or β-thio alcohols.
Applications De Recherche Scientifique
Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Methyl 3-methyloxirane-2-carboxylate: Lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexyl 3-methyloxirane-2-carboxylate: Similar structure but with different substituents on the oxirane ring.
Uniqueness: Methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate is unique due to the presence of both a cyclohexyl group and a methyl group on the oxirane ring, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
methyl 3-cyclohexyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-11(8-6-4-3-5-7-8)9(14-11)10(12)13-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
UNMIVZDWZUFFGK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)C(=O)OC)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


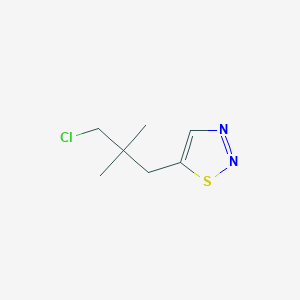
amine](/img/structure/B13178404.png)
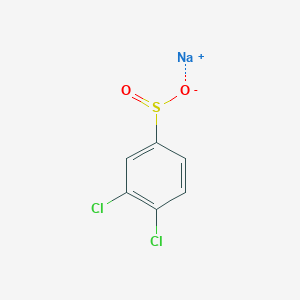
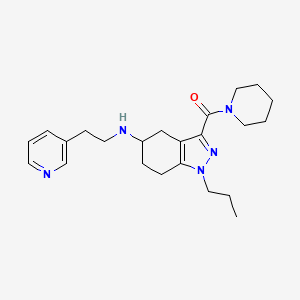
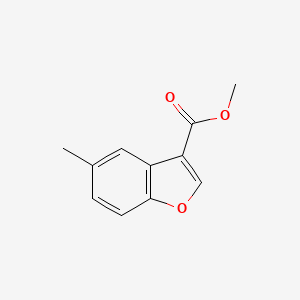
![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
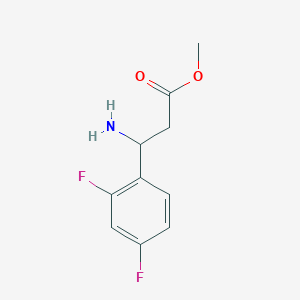
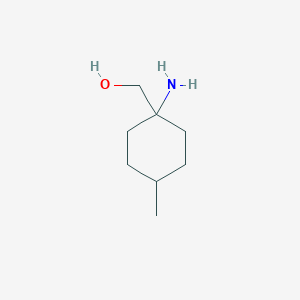
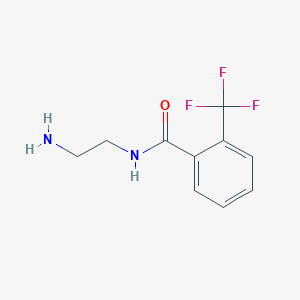
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
